![molecular formula C17H11N3O2S B2562262 N-(4-(naphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941993-63-1](/img/structure/B2562262.png)
N-(4-(naphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(4-(naphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide, also known as NTI, is a chemical compound that has gained significant attention in scientific research due to its potential as a selective agonist for the delta-opioid receptor. The delta-opioid receptor is a G protein-coupled receptor that is expressed in the central nervous system and has been implicated in pain management, mood regulation, and addiction. NTI has been shown to have high affinity and selectivity for the delta-opioid receptor, making it a promising tool for studying the receptor's function and potential therapeutic applications.
Scientific Research Applications
- Thiazole derivatives have been investigated for their antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage. While specific studies on this particular compound are limited, its structural features suggest potential antioxidant effects .
- Thiazole derivatives have demonstrated analgesic and anti-inflammatory activities. Although direct research on our compound is scarce, similar thiazole-based molecules have shown promise in alleviating pain and reducing inflammation .
- Thiazoles exhibit antimicrobial and antifungal properties. While our compound hasn’t been extensively studied, other thiazole derivatives have demonstrated activity against bacteria and fungi .
- Thiazoles may play a role in neuroprotection. Although specific investigations on our compound are lacking, its structural features suggest potential neuroprotective effects .
- Thiazole derivatives have been explored as potential antitumor agents. While our compound hasn’t been directly studied, related thiazole-based molecules have shown cytotoxic effects against cancer cells .
- Thiazoles, including our compound, may have antiviral activity. Although research on this specific compound is limited, its thiazole scaffold suggests potential antiviral effects .
Antioxidant Activity
Analgesic and Anti-Inflammatory Properties
Antimicrobial and Antifungal Effects
Neuroprotective Potential
Antitumor and Cytotoxic Activity
Antiviral Properties
Mechanism of Action
Target of action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of action
Thiazoles generally interact with their targets through various mechanisms depending on the specific functional groups present in the molecule .
Biochemical pathways
Thiazoles are known to affect a wide range of biochemical pathways depending on their specific structure and functional groups .
Pharmacokinetics
Thiazoles are generally well-absorbed and can be metabolized by the body, but the specific properties can vary widely depending on the structure of the compound .
Result of action
Thiazoles have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action environment
Factors such as ph, temperature, and the presence of other molecules can often affect the action of similar compounds .
properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c21-16(15-7-8-18-22-15)20-17-19-14(10-23-17)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQZMODHDRXZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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